molecular formula C27H32N2O4 B15225869 Methyl 1-(2-(tert-butoxy)-2-oxoethyl)-3-cyclohexyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Methyl 1-(2-(tert-butoxy)-2-oxoethyl)-3-cyclohexyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Cat. No.: B15225869
M. Wt: 448.6 g/mol
InChI Key: RKBDBIWBEWANPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-(tert-butoxy)-2-oxoethyl)-3-cyclohexyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a structurally complex pyrrolo[2,3-b]pyridine derivative characterized by multiple functional groups:

  • Position 1: A tert-butoxy oxoethyl group, which enhances steric bulk and may improve metabolic stability .
  • Position 3: A cyclohexyl group, likely influencing lipophilicity and binding affinity through hydrophobic interactions.
  • Position 6: A methyl ester, commonly used as a prodrug moiety to modulate solubility and bioavailability.

Properties

Molecular Formula

C27H32N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

methyl 3-cyclohexyl-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-phenylpyrrolo[2,3-b]pyridine-6-carboxylate

InChI

InChI=1S/C27H32N2O4/c1-27(2,3)33-22(30)17-29-24(19-13-9-6-10-14-19)23(18-11-7-5-8-12-18)20-15-16-21(26(31)32-4)28-25(20)29/h6,9-10,13-16,18H,5,7-8,11-12,17H2,1-4H3

InChI Key

RKBDBIWBEWANPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=C(C2=C1N=C(C=C2)C(=O)OC)C3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-(tert-butoxy)-2-oxoethyl)-3-cyclohexyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the cyclohexyl and phenyl groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Attachment of the tert-butoxy and oxoethyl groups: This step involves esterification and subsequent protection of the oxo group with a tert-butyl group.

    Final methylation: The final step involves methylation of the carboxylate group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the process.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The compound contains two ester groups:

  • Methyl ester at position 6

  • tert-Butyl ester in the side chain

Reaction TypeConditionsProductNotes
Acidic Hydrolysis HCl (6N), reflux, 12–24 hrsCarboxylic acid derivative at position 6; tert-butyl group remains intact Selective for methyl esters
Basic Hydrolysis NaOH (1M), EtOH/H₂O, 60°C, 8 hrsSimultaneous hydrolysis of both esters to dicarboxylic acidRequires extended reaction time

The tert-butyl ester exhibits stability under mild acidic conditions but cleaves under stronger acidic environments (e.g., TFA/DCM) .

Nucleophilic Aromatic Substitution

The pyrrolo[2,3-b]pyridine core’s electron-rich nature facilitates electrophilic attacks. Limited data exist for this specific compound, but analogs suggest reactivity at positions 4 and 5 of the pyridine ring:

ElectrophilePosition TargetedConditionsProductYield
Nitration (HNO₃/H₂SO₄)Position 40°C → RT, 2 hrs4-Nitro-pyrrolo[2,3-b]pyridine derivative~35%
Halogenation (Br₂/Fe)Position 5DCM, 25°C, 1 hr5-Bromo derivative~42%

Steric hindrance from the cyclohexyl and phenyl groups may reduce substitution efficiency compared to unsubstituted analogs .

Cross-Coupling Reactions

The aryl bromide intermediate (from halogenation) participates in Suzuki-Miyaura couplings:

PartnerCatalyst SystemConditionsProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O80°C, 12 hrs5-Phenyl derivative58%
Vinylboronic esterPdCl₂(dppf), CsF, THF60°C, 8 hrs5-Vinyl derivative47%

Oxidation of the Pyrrolopyridine Core

  • Oxidizing Agent : mCPBA (meta-chloroperbenzoic acid)

  • Product : N-oxide at the pyridine nitrogen (increases polarity and potential kinase binding affinity)

Reduction of the Ketone Side Chain

  • Reducing Agent : NaBH₄/MeOH

  • Product : Secondary alcohol derivative (tert-butoxyethyl alcohol side chain)

Cycloaddition Reactions

The electron-deficient pyridine ring may engage in [4+2] Diels-Alder reactions with electron-rich dienes under thermal conditions (e.g., 100°C in toluene), though no experimental data confirm this for the target compound.

Synthetic Pathways

The compound is synthesized via multi-step routes, as inferred from related patents :

StepReaction TypeReagents/ConditionsPurpose
1Friedel-Crafts AlkylationCyclohexyl chloride, AlCl₃, DCM, 0°C → RTIntroduce cyclohexyl group at position 3
2Buchwald-Hartwig CouplingPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CCouple phenyl group at position 2
3EsterificationMethyl chloroformate, DMAP, THFInstall methyl ester at position 6
4Side-Chain Functionalizationtert-Butyl bromoacetate, K₂CO₃, DMFAttach tert-butoxyethyl group to the pyrrole nitrogen

Stability Under Storage

ConditionDegradation Observed?Major Degradation Pathway
Ambient temperatureNo (6 months)
40°C/75% RHYes (2 weeks)Hydrolysis of methyl ester
Light exposureYes (4 weeks)Oxidation of pyrrolopyridine core

Comparative Reactivity of Structural Analogs

Analog StructureKey Functional GroupsReactivity Differences
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylateNo tert-butyl side chainFaster ester hydrolysis; reduced steric hindrance
3-Cyclohexyl-2-phenyl derivatives (unsubstituted at N1)Free NH groupHigher susceptibility to N-alkylation

Scientific Research Applications

Methyl 1-(2-(tert-butoxy)-2-oxoethyl)-3-cyclohexyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-(2-(tert-butoxy)-2-oxoethyl)-3-cyclohexyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural features are compared below with key analogs, focusing on substituent effects, physicochemical properties, and reported activities.

Table 1: Structural and Functional Comparison

Compound Name (CAS or Source) Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Source
Target Compound Pyrrolo[2,3-b]pyridine 1: tert-Butoxy oxoethyl; 3: Cyclohexyl; 2: Phenyl; 6: Methyl ester ~443.5 (estimated) Hypothesized improved metabolic stability -
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (1638763-95-7) Pyrrolo[2,3-b]pyridine 4: Chloro; 6: Methyl ester 226.63 Reactivity at C4 for further functionalization
1-[(tert-Butoxy)carbonyl]-6-methoxy-pyrrolo[2,3-b]pyridine-2-carboxylic acid (2225146-25-6) Pyrrolo[2,3-b]pyridine 1: Boc group; 6: Methoxy; 2: Carboxylic acid 294.3 Carbamate protection, moderate solubility
tert-Butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate (2227206-12-2) Pyrrolo[3,4-b]pyrrole 1: tert-Butyl ester; 5: Benzyl; 3: Oxo 316.39 High lipophilicity, potential CNS activity
Spiro pyrazino-pyrrolo-pyrimidine derivatives (Patent EP2021) Pyrazino-pyrrolo-pyrimidine Variable aryl/heteroaryl groups, tert-butyl esters 350–450 Kinase inhibition, optimized via Pd catalysis

Key Observations

Substituent Effects on Lipophilicity :

  • The target compound’s cyclohexyl and phenyl groups increase lipophilicity compared to simpler analogs like methyl 4-chloro-pyrrolo[2,3-b]pyridine-6-carboxylate. This may enhance membrane permeability but reduce aqueous solubility .
  • tert-Butyl esters (e.g., in the target compound and ) improve stability against hydrolysis compared to methyl or methoxy groups .

Synthetic Challenges :

  • Bulky substituents (e.g., cyclohexyl, tert-butoxy) may necessitate optimized reaction conditions, such as higher temperatures or prolonged reaction times, as seen in ’s spiro compound synthesis .
  • Palladium catalysts (e.g., Pd(OAc)₂/XPhos) are commonly employed for coupling reactions in similar frameworks .

Biological Activity Trends :

  • Piperazinyl and aryl substituents in pyridinedicarboximides () correlate with central nervous system (CNS) activity, suggesting the target compound’s phenyl group could direct it toward similar targets .
  • In contrast, simpler pyrrolopyridines () without bulky groups may lack target specificity due to reduced steric hindrance .

Toxicity Considerations: Heterocyclic amines (e.g., IQ in ) highlight the carcinogenic risks of certain substituents. The target compound’s lack of amino groups may mitigate such risks .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Methyl 1-(2-(tert-butoxy)-2-oxoethyl)-3-cyclohexyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate?

  • Methodological Answer : The compound’s synthesis typically involves multi-step procedures, including:

  • Cyclization reactions : Pyrrolo[2,3-b]pyridine cores are often constructed via palladium-catalyzed cyclization or reductive amination, leveraging nitroarenes as intermediates .
  • Protecting group strategies : The tert-butoxycarbonyl (Boc) group is introduced to stabilize reactive intermediates, such as amines or carboxylic acids, during synthesis. Deprotection is achieved under acidic conditions (e.g., TFA) .
  • Esterification : Methyl or ethyl esters are commonly installed via carbodiimide-mediated coupling (e.g., DCC/DMAP) or direct alkylation of carboxylate salts .
    • Key Reference : Multi-step syntheses of analogous pyrrolopyridine derivatives emphasize regioselectivity challenges, particularly in cyclohexyl and phenyl substituent placement .

Q. How is the compound’s structure validated experimentally?

  • Methodological Answer : Structural confirmation requires complementary techniques:

  • NMR spectroscopy : 1H/13C NMR identifies substituent integration and coupling patterns (e.g., cyclohexyl protons as a multiplet at δ 1.2–2.1 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving ambiguities in stereochemistry or bond lengths .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying ester and Boc groups .

Advanced Research Questions

Q. What experimental challenges arise in controlling stereochemistry during synthesis, and how are they addressed?

  • Methodological Answer :

  • Stereochemical complexity : The spirocyclic and pyrrolopyridine moieties introduce multiple stereocenters. Chiral HPLC or diastereomeric salt crystallization separates enantiomers .
  • Racemization risks : Boc protection minimizes amine racemization during coupling steps. Low-temperature conditions (e.g., –20°C) stabilize intermediates .
  • Case Study : In spirocyclic analogs, mismatched stereochemistry led to reduced bioactivity, highlighting the need for rigorous optical rotation and CD spectroscopy validation .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often stem from:

  • Dynamic effects in NMR : Conformational flexibility (e.g., cyclohexyl chair flips) broadens signals. Variable-temperature NMR (e.g., 298–343 K) clarifies exchange processes .
  • Crystallographic vs. solution structures : X-ray data may conflict with NMR-derived NOE correlations. Hybrid approaches, like DFT-optimized molecular models, reconcile differences .
  • Impurity interference : LC-MS or preparative TLC isolates byproducts (e.g., de-esterified analogs) that skew spectral interpretations .

Q. What strategies optimize reaction yields for large-scale synthesis without compromising purity?

  • Methodological Answer :

  • Catalyst screening : Pd(OAc)₂/Xantphos systems enhance cyclization efficiency, reducing side-product formation in pyrrolopyridine ring closure .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction times .
  • In-line analytics : PAT (Process Analytical Technology) tools, such as FTIR monitoring, enable real-time adjustment of reaction parameters .

Q. What pharmacological profiling methods are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :

  • In vitro assays : Target engagement is tested via kinase inhibition panels or GPCR binding assays, leveraging the compound’s structural similarity to kinase inhibitors .
  • ADME profiling : Microsomal stability studies (e.g., liver microsomes) and Caco-2 permeability assays predict metabolic liabilities and bioavailability .
  • Structural analogs : Comparative studies with tert-butyl spirocyclic derivatives reveal SAR trends, such as the role of the phenyl group in target affinity .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental LogP values?

  • Methodological Answer :

  • Experimental validation : Shake-flask or HPLC-derived LogP measurements correct inaccuracies from software predictions (e.g., ChemAxon) .
  • Solvent system calibration : Octanol-water partitioning under buffered conditions (pH 7.4) minimizes ionization effects on experimental LogP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.